![molecular formula C8H6ClF6N B2945745 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride CAS No. 1461713-55-2](/img/structure/B2945745.png)
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride
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Description
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H6ClF6N . It has a molecular weight of 265.58 . This compound is used in various chemical reactions and can be purchased from various suppliers .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride consists of a trifluoromethyl group (-CF3), an amine group (-NH2), and a trifluorophenyl group (C6H3F3) attached to a central carbon atom . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride include its molecular weight (265.58), molecular formula (C8H6ClF6N), and its structural formula . Additional properties such as melting point, boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Reactions
2,2,2-Trifluoroethyl compounds, including related trifluoroethyl derivatives, are pivotal in synthesizing novel compounds through reactions such as Wittig olefination, hydrolysis, and reactions with secondary amines. These processes yield diverse chemical structures, highlighting the compound's role in expanding the scope of organic synthesis (Hanamoto, Morita, & Shindo, 2003).
Material Science Applications
In material science, trifluoromethyl-substituted bis(ether amine) monomers, similar to the compound , have been utilized to synthesize novel fluorinated polyimides. These polyimides are known for their excellent solubility, thermal stability, and low dielectric constants, making them suitable for applications in electronics and as materials with specific optical properties (Chung & Hsiao, 2008).
Catalysis and Activation
The compound's related trifluoromethyl groups play a crucial role in catalysis and the activation of various chemical processes. For instance, tris(pentafluorophenyl)boron, a compound with trifluoromethyl groups, has been shown to catalyze the hydrosilylative reduction of tertiary and N-phenyl secondary amides efficiently. This catalytic activity demonstrates the trifluoromethyl group's ability to facilitate reactions under mild conditions, showcasing potential in synthetic chemistry (Chadwick, Kardelis, Lim, & Adronov, 2014).
Photophysical and Self-Assembly Behaviors
Compounds containing trifluoromethyl groups, including those similar to 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride, have been explored for their unique photophysical properties and self-assembly behaviors. Such compounds are investigated for their potential in creating materials with specific optical properties and for applications in the development of novel photonic devices (Guo, Pei, Zhou, Lihua, Gibson, Lam, & Brug, 2009).
properties
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N.ClH/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14;/h1-2,7H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHROJKIUVLFPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(F)(F)F)N)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride |
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